Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
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Overview
Description
Tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a complex organic compound, notable for its unique structure, containing both a bicyclic and azabicyclic framework. The compound's configuration, specific stereochemistry, and functional groups contribute to its broad range of applications, from medicinal chemistry to advanced organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: To prepare tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate, you would typically follow these steps:
Formation of the Azabicyclohexane Core: : This can be achieved through [3+2] cycloaddition reactions involving aziridines and alkenes. For instance, reacting aziridine with an alkene under catalytic conditions.
Bromomethylation: : Once the core structure is formed, bromomethylation can be done using reagents like bromomethyl acetate in the presence of a base to introduce the bromomethyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up with the optimization of each reaction step for yield, safety, and cost-effectiveness. Techniques such as continuous flow chemistry might be employed to improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: : Due to the presence of the bromomethyl group, the compound readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: : The compound can participate in various oxidation and reduction reactions, altering its functional groups without disrupting the bicyclic core.
Ester Hydrolysis: : The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Nucleophilic Substitution: : Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions often involve mild to moderate heating.
Oxidation: : Reagents like potassium permanganate or chromium trioxide can oxidize the bromomethyl group.
Reduction: : Hydrogenation reactions using palladium on carbon (Pd/C) can reduce specific groups.
Substitution Products: : The bromomethyl group can be replaced with various nucleophiles, leading to different functionalized azabicyclohexane derivatives.
Oxidation Products: : Oxidation can lead to the formation of hydroxymethyl or carboxyl groups.
Hydrolysis Products: : The hydrolysis of the tert-butyl ester produces the free carboxylic acid.
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is utilized as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: This compound has potential applications in drug development, particularly as a scaffold for designing molecules that can interact with specific biological targets. Its unique structure makes it a valuable lead compound for developing inhibitors or modulators of enzymes and receptors.
Industry: In the industrial context, this compound can be used in the production of advanced materials or as a building block for synthesizing specialty chemicals that require specific molecular architectures.
Mechanism of Action
The biological activity of tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate stems from its ability to interact with specific molecular targets. The bromomethyl group is reactive, allowing it to form covalent bonds with nucleophilic sites on enzymes or receptors. This interaction can inhibit enzyme activity or alter receptor function, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds:
Tert-butyl (1R,5R)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate: : This stereoisomer differs only in the spatial arrangement of its atoms, leading to different biological activities.
(S)-1-(Bromomethyl)-2-azabicyclo[2.2.1]heptane-3-carboxylate: : This compound has a similar bromomethyl group and bicyclic structure but differs in the ring size and nitrogen positioning.
Uniqueness: The distinct configuration and functional groups of tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate contribute to its unique chemical reactivity and biological activities. Its specific stereochemistry allows for selective interactions with molecular targets, making it an invaluable compound for research and development.
So, what sparked your interest in this compound?
Properties
IUPAC Name |
tert-butyl (1S,5S)-1-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNO2/c1-10(2,3)15-9(14)13-5-8-4-11(8,6-12)7-13/h8H,4-7H2,1-3H3/t8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWQFLKWPBSHFF-LDYMZIIASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC2(C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2C[C@]2(C1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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